

Unveiling IT-143A: A Piericidin-Group Antibiotic Targeting Mitochondrial Complex I

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Compound of Interest

Compound Name: IT-143A

Cat. No.: B10820761

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Introduction

IT-143A is a member of the piericidin family of antibiotics, a class of natural products produced by *Streptomyces* species. First identified in 1996, **IT-143A** and its structural analog IT-143B represent a compelling area of study due to their potent biological activities.^[1] The core mechanism of action for piericidins lies in their ability to inhibit the mitochondrial electron transport chain, specifically targeting NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This inhibition disrupts cellular respiration and energy production, leading to a cascade of events culminating in cell death. This in-depth technical guide provides a comprehensive overview of **IT-143A**, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical Properties and Structure

IT-143A is a complex molecule with the chemical formula C₂₉H₄₃NO₄. Its structure features a substituted pyridine ring linked to a long, lipophilic polyketide side chain.

Table 1: Physicochemical Properties of **IT-143A**

Property	Value
Molecular Formula	C29H43NO4
IUPAC Name	4-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

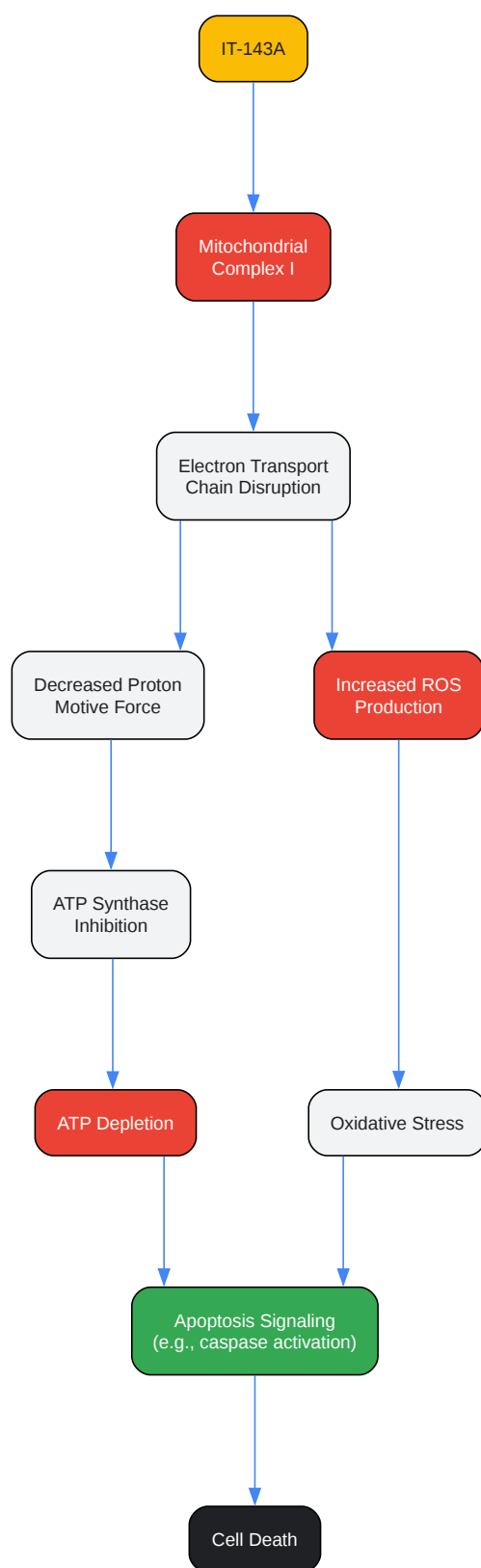
The primary molecular target of **IT-143A** and other piericidins is Mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain located in the inner mitochondrial membrane. Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q), and act as competitive inhibitors.

The binding of **IT-143A** to the ubiquinone-binding pocket of Complex I obstructs the transfer of electrons from NADH to ubiquinone. This blockage has several critical downstream consequences:

- **Disruption of the Proton Motive Force:** The inhibition of electron flow prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a collapse of the mitochondrial membrane potential, which is essential for ATP synthesis by ATP synthase (Complex V).
- **Induction of Oxidative Stress:** The blockage of electron transfer can lead to the leakage of electrons upstream, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This surge in oxidative stress can inflict damage on cellular components and trigger apoptotic pathways.
- **Metabolic Reprogramming:** By crippling oxidative phosphorylation, piericidins compel cells to increase their reliance on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Signaling Pathway of Piericidin-Induced Cytotoxicity

The inhibition of Mitochondrial Complex I by **IT-143A** initiates a signaling cascade that ultimately leads to programmed cell death (apoptosis).



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Figure 1. Signaling pathway of **IT-143A**-induced cytotoxicity.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

While specific IC₅₀ values for **IT-143A** are not readily available in the public domain, the following table summarizes the cytotoxic activity of other piericidin derivatives against various cancer cell lines, highlighting the potent nature of this class of compounds.

Table 2: Cytotoxicity of Selected Piericidin Derivatives

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)
Piericidin A	HCT-116	Colon Carcinoma	0.020
Piericidin A	PSN1	Pancreatic Cancer	12.03
Piericidin A	T98G	Glioblastoma	>12.03
Piericidin A	A549	Lung Carcinoma	>12.03
Piericidin C7	Rat Glia (E1A transformed)	Glial Cancer	0.0015
Piericidin C8	Rat Glia (E1A transformed)	Glial Cancer	0.00045
Piericidin C7	Neuro-2a	Neuroblastoma	0.00083
Piericidin C8	Neuro-2a	Neuroblastoma	0.00021
Piericidins L-R Mix	HL-60	Leukemia	<0.1
Piericidins L-R Mix	OS-RC-2	Kidney Cancer	Variable
11-demethyl-glucopiericidin A	ACHN	Kidney Cancer	2.3
11-demethyl-glucopiericidin A	HL-60	Leukemia	1.3
11-demethyl-glucopiericidin A	K562	Leukemia	5.5

Note: Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **IT-143A** and other piericidin-group antibiotics.

Protocol 1: Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

- Isolated mitochondria
- Complex I Assay Buffer
- Decylubiquinone
- Complex I Dye
- NADH
- Rotenone (Complex I inhibitor control)
- 96-well microplate
- Microplate reader

Procedure:

- **Mitochondria Isolation:** Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
- **Reaction Mix Preparation:** Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to a separate

master mix.

- Plate Setup: Add the reaction mix to the wells of a 96-well plate.
- Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.
- Initiation of Reaction: Add NADH to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.
- Data Analysis: Calculate the rate of change in absorbance over time ($\Delta A_{600}/\text{min}$). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

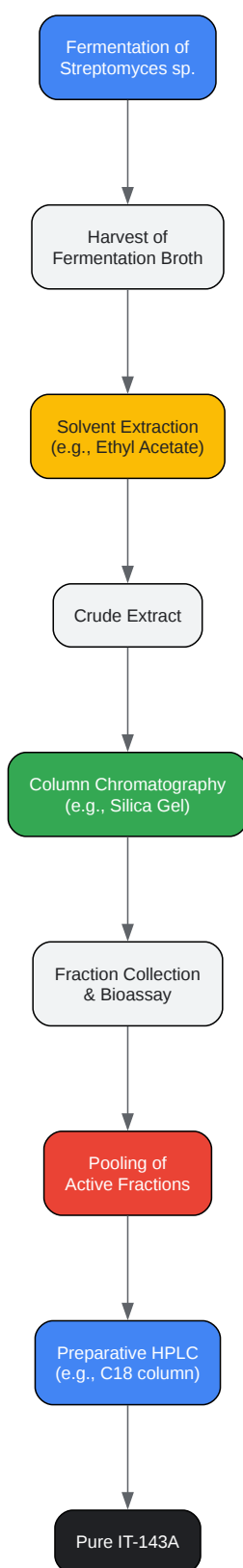
- Cultured cells
- Cell culture medium
- **IT-143A** or other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of the test compound (e.g., **IT-143A**) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Isolation and Purification of Piericidins

The following diagram illustrates a general workflow for the isolation and purification of piericidin-group antibiotics from *Streptomyces* fermentation broth.



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Figure 2. General workflow for the isolation of piericidins.

Conclusion

IT-143A, as a member of the piericidin class of antibiotics, holds significant potential for further investigation, particularly in the context of oncology and infectious diseases. Its well-defined mechanism of action, the inhibition of Mitochondrial Complex I, provides a solid foundation for targeted drug design and development. The experimental protocols and data presented in this guide offer a framework for researchers to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to elucidate the specific cytotoxic profile of **IT-143A** against a broader range of cell lines and to explore its in vivo efficacy and safety.

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